

AXL as a Viral Entry Receptor: An In-depth Technical Guide

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Executive Summary

The AXL receptor tyrosine kinase, a member of the TYRO3, AXL, and MERTK (TAM) family, has emerged as a significant host factor facilitating the entry of a diverse range of enveloped viruses, including Zika virus (ZIKV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This technical guide provides a comprehensive overview of the molecular mechanisms underlying AXL-mediated viral entry, the downstream signaling pathways activated upon viral engagement, and the experimental methodologies employed to investigate these interactions. By presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways, this guide serves as a critical resource for researchers and professionals in the fields of virology, immunology, and drug development. Understanding the intricate role of AXL in viral pathogenesis is paramount for the development of novel host-directed antiviral therapies.

The Mechanism of AXL-Mediated Viral Entry: A Tale of Apoptotic Mimicry

Enveloped viruses exploit a clever strategy known as apoptotic mimicry to gain entry into host cells via AXL. This process does not typically involve a direct interaction between the viral glycoprotein and the AXL receptor itself. Instead, it is bridged by the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).

Normally, Gas6 plays a crucial role in the clearance of apoptotic cells by binding to phosphatidylserine (PtdSer), a phospholipid that flips from the inner to the outer leaflet of the cell membrane during apoptosis. The Gas6 protein then binds to and activates AXL on phagocytic cells, triggering the engulfment of the apoptotic body.

Viruses, being enveloped in a lipid bilayer derived from the host cell, can also expose PtdSer on their surface. Gas6 acts as a bridge, with its N-terminal Gla domain binding to the PtdSer on the viral envelope and its C-terminal SHBG-like domain binding to the AXL receptor on the target cell.^{[1][2]} This trimolecular interaction facilitates viral attachment and subsequent internalization.

Zika Virus (ZIKV)

For Zika virus, AXL has been identified as a key entry factor in various cell types, including human glial cells, endothelial cells, and Sertoli cells.^{[3][4][5]} The AXL-Gas6-ZIKV complex is internalized through clathrin-mediated endocytosis and traffics to Rab5+ endosomes, where the acidic environment triggers fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm to initiate replication.^{[2][3]}

SARS-CoV-2

The role of AXL in SARS-CoV-2 entry is more complex and appears to be cell-type dependent, potentially acting as a primary receptor in cells with low ACE2 expression or as a co-receptor that enhances infection.^{[5][6]} Unlike the Gas6-dependent mechanism observed for many viruses, studies have shown a direct interaction between the N-terminal domain (NTD) of the SARS-CoV-2 spike (S) protein and AXL, with a binding affinity in the nanomolar range.^[7] However, the apoptotic mimicry pathway involving Gas6 and PtdSer on the viral envelope is

also thought to contribute to SARS-CoV-2 entry.[8] Overexpression of AXL in HEK293T cells has been shown to promote SARS-CoV-2 entry as efficiently as ACE2 overexpression.[6]

AXL Signaling Pathways in Viral Infection

Upon binding of the Gas6-virus complex or direct binding of viral proteins, AXL dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activation initiates several downstream signaling cascades that not only facilitate viral entry but also modulate the host's innate immune response.

Key signaling pathways activated by AXL include:

- **PI3K/Akt Pathway:** This pathway is crucial for cell survival, proliferation, and cytoskeletal rearrangements. Activation of the PI3K/Akt pathway by AXL promotes the engulfment of the viral particle.[9][10]
- **MAPK/ERK Pathway:** This cascade is also involved in cell proliferation and survival.[10]
- **NF-κB Pathway:** AXL signaling can influence the NF-κB pathway, which plays a central role in inflammation and immunity.

A critical consequence of AXL signaling during viral infection is the suppression of the type I interferon (IFN) response. AXL activation can lead to the induction of Suppressor of Cytokine Signaling (SOCS) proteins, SOCS1 and SOCS3, which in turn inhibit the JAK-STAT signaling pathway downstream of the type I IFN receptor (IFNAR).[11][12] This dampening of the antiviral innate immune response creates a more favorable environment for viral replication.

Quantitative Data on AXL-Virus Interactions

The following tables summarize key quantitative data from various studies investigating the role of AXL in viral entry and the efficacy of AXL inhibitors.

Table 1: Effect of AXL Knockout/Blockade on Viral Infection



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Table 2: Efficacy of AXL Inhibitors Against Viral Infection



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Table 3: Cytotoxicity of AXL Inhibitors



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Table 4: Binding Affinities



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Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of AXL in viral entry.

Viral Infection Assays

4.1.1. Pseudovirus Entry Assay

Lentiviral or retroviral particles pseudotyped with the envelope glycoprotein of the virus of interest (e.g., Zika E protein or SARS-CoV-2 S protein) and carrying a reporter gene (e.g., Luciferase or GFP) are used to infect target cells.

- Lentivirus Production:
 - Seed HEK293T cells to be 50-70% confluent on the day of transfection.[10]
 - Co-transfect cells with a lentiviral backbone plasmid (encoding the reporter), a plasmid expressing the viral envelope protein, and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like PEI or Lipofectamine.[16][17]
 - Change the media 18-24 hours post-transfection.[10]
 - Harvest the supernatant containing the pseudoviral particles 48-72 hours post-transfection and filter through a 0.45 µm filter.[10]
 - For higher titers, concentrate the virus by ultracentrifugation.[18]
- Infection Protocol:
 - Seed target cells (e.g., AXL-overexpressing or knockout cells) in a 96-well plate.
 - (For inhibition assays) Pre-incubate cells with inhibitors (e.g., R428) or blocking antibodies for a specified time (e.g., 30-60 minutes).
 - Add the pseudovirus supernatant to the cells and incubate for 48-72 hours.
 - Measure reporter gene expression (e.g., luciferase activity using a luminometer or GFP expression via flow cytometry or fluorescence microscopy).

4.1.2. Authentic Virus Infection Assay

- Cell Preparation: Plate target cells in a suitable format (e.g., 24-well or 96-well plates).
- Infection: Infect cells with the wild-type virus at a specific multiplicity of infection (MOI).
- Analysis: At various time points post-infection, assess viral replication by:
 - Plaque Assay: To quantify infectious virus particles in the supernatant.
 - RT-qPCR: To measure viral RNA levels in cell lysates or supernatant.

- Immunofluorescence/Flow Cytometry: To detect viral protein expression within the cells using specific antibodies.[9]

CRISPR/Cas9-Mediated AXL Knockout

This technique is used to generate cell lines that do not express AXL, allowing for the study of its role in viral entry in a loss-of-function context.

- gRNA Design and Cloning:
 - Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the AXL gene to induce frameshift mutations.[19]
 - Clone the gRNAs into a Cas9 expression vector.
- Transfection and Selection:
 - Transfect the target cell line with the AXL-gRNA/Cas9 plasmid.[8]
 - Select for transfected cells (e.g., using antibiotic resistance or FACS for a co-transfected fluorescent marker).
- Clonal Isolation and Validation:
 - Isolate single-cell clones by limiting dilution or FACS.
 - Expand the clones and screen for AXL knockout by:
 - Western Blot or Flow Cytometry: To confirm the absence of **AXL protein** expression.
 - Genomic DNA Sequencing: To verify the presence of insertions or deletions (indels) at the target site.[8]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if two proteins interact within a cell, for example, to test for a direct interaction between a viral protein and AXL.

- Cell Lysis:

- Lyse cells expressing the proteins of interest with a gentle, non-denaturing lysis buffer (e.g., RIPA buffer with reduced detergent concentration) to preserve protein-protein interactions.[20][21]
- Centrifuge to pellet cell debris and collect the supernatant.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads to reduce non-specific binding.[21]
 - Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (the "bait" protein, e.g., anti-FLAG for a FLAG-tagged viral protein).
 - Add protein A/G beads to capture the antibody-protein complexes.
 - Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution and Detection:
 - Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
 - Analyze the eluate by Western blot using an antibody against the other protein of interest (the "prey" protein, e.g., anti-AXL) to see if it was pulled down with the bait protein.[22]

Flow Cytometry

Flow cytometry is a versatile tool for quantifying cell surface protein expression and the percentage of infected cells.

- Surface AXL Expression:
 - Harvest cells and resuspend in FACS buffer (e.g., PBS with 2% FBS).
 - Incubate cells with a primary antibody against the extracellular domain of AXL.
 - Wash the cells and incubate with a fluorescently-labeled secondary antibody.

- Analyze the cells on a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of AXL expression.[7]
- Quantification of Infected Cells:
 - Infect cells with a virus expressing a fluorescent reporter (e.g., GFP).
 - At a designated time post-infection, harvest and fix the cells.
 - Analyze the percentage of GFP-positive cells by flow cytometry.[7]
 - Alternatively, for non-reporter viruses, fix and permeabilize the cells, then stain with an antibody against a viral protein followed by a fluorescent secondary antibody.[9]

Visualizations

Signaling Pathways



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Caption: AXL-mediated viral entry and downstream signaling.

Experimental Workflow



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Caption: Workflow for investigating AXL's role in viral entry.

Logical Relationship



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Caption: Logical flow of AXL-mediated viral infection.

Conclusion and Future Directions

AXL has unequivocally been established as a crucial host factor that a multitude of enveloped viruses exploit for entry and to subvert the innate immune system. The "apoptotic mimicry"

mechanism, facilitated by Gas6, represents a broad-spectrum strategy for viral pathogenesis. For SARS-CoV-2, the potential for direct interaction with the spike protein adds another layer of complexity to the role of AXL in COVID-19.

The data presented in this guide underscore the potential of AXL as a therapeutic target for the development of host-directed antivirals. AXL inhibitors, such as R428 and BMS-777607, have shown promise in preclinical studies against various viruses. Future research should focus on:

- Elucidating the precise stoichiometry and binding kinetics of the virus-Gas6-AXL complex for different viruses.
- Further investigating the cell-type-specific roles of AXL in the context of different viral infections and in vivo models.
- Developing more potent and specific AXL inhibitors with favorable safety profiles for clinical use.
- Exploring the potential of combination therapies that target both viral and host factors, such as AXL.

A deeper understanding of the intricate interplay between viruses and the AXL receptor will be instrumental in designing the next generation of antiviral therapies to combat existing and emerging viral threats.

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